molecular formula C8H12O B14702921 3,5,5-Trimethyl-2-cyclopenten-1-one CAS No. 24156-95-4

3,5,5-Trimethyl-2-cyclopenten-1-one

Cat. No.: B14702921
CAS No.: 24156-95-4
M. Wt: 124.18 g/mol
InChI Key: AVXVDNJFGZNVAB-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-2-cyclopenten-1-one is an organic compound with the molecular formula C8H12O. It is a cyclic ketone characterized by a five-membered ring with three methyl groups attached at the 3rd and 5th positions. This compound is known for its distinct aroma and is used in various applications, including flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethyl-2-cyclopenten-1-one can be synthesized through several methods. One common synthetic route involves the cyclization of 3,5,5-trimethyl-2-penten-1-ol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of isophorone. This process is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5,5-Trimethyl-2-cyclopenten-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.

Mechanism of Action

The mechanism of action of 3,5,5-trimethyl-2-cyclopenten-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its carbonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethyl-2-cyclopenten-1-one
  • 2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one
  • Isophorone

Uniqueness

3,5,5-Trimethyl-2-cyclopenten-1-one is unique due to its specific substitution pattern on the cyclopentenone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry .

Properties

IUPAC Name

3,5,5-trimethylcyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6-4-7(9)8(2,3)5-6/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXVDNJFGZNVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178858
Record name 3,5,5-Trimethyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24156-95-4
Record name 3,5,5-Trimethyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24156-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,5-Trimethyl-2-cyclopenten-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024156954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,5-Trimethyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-Trimethyl-2-cyclopenten-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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